

Ethyl 3-(methylamino)-3-oxopropanoate solubility in organic solvents

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Compound of Interest

Compound Name: Ethyl 3-(methylamino)-3-oxopropanoate

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An In-depth Technical Guide to the Solubility of **Ethyl 3-(methylamino)-3-oxopropanoate** in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of **ethyl 3-(methylamino)-3-oxopropanoate** (CAS 71510-95-7), a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights. While quantitative solubility data is not extensively available in public literature, this guide establishes a robust framework for understanding and predicting its solubility in various organic solvents based on its physicochemical properties. Furthermore, it provides a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction and Molecular Profile

Ethyl 3-(methylamino)-3-oxopropanoate, also known as ethyl N-methylmalonamate, is a bifunctional organic compound featuring both an ethyl ester and an N-methylamide group.^{[1][2]} This unique structure imparts a balance of hydrophilic and lipophilic characteristics, making its solubility behavior a critical parameter in process development, formulation, and purification strategies. A thorough understanding of its solubility is paramount for optimizing reaction

conditions, selecting appropriate crystallization solvents, and developing effective purification protocols.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₃	[1][2]
Molecular Weight	145.16 g/mol	[1]
CAS Number	71510-95-7	[2]
Appearance	Colorless to pale yellow liquid or low-melting solid	[2]
Melting Point	34-35 °C	[2]
Boiling Point	91-92 °C at 0.16 Torr	[2]
LogP (octanol-water partition coefficient)	-0.3144 (predicted)	
Topological Polar Surface Area (TPSA)	55.4 Å ²	
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For **ethyl 3-(methylamino)-3-oxopropanoate**, the following molecular features are the primary determinants of its solubility profile:

- **Polarity:** The presence of the ester and amide functional groups, with their polar carbonyl (C=O) and N-H bonds, imparts significant polarity to the molecule. The predicted LogP value of -0.3144 suggests a degree of hydrophilicity.

- **Hydrogen Bonding:** The molecule possesses one hydrogen bond donor (the N-H group of the amide) and three hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen).^[1] This capacity for hydrogen bonding is a critical factor in its solubility in protic solvents.
- **Dipole-Dipole Interactions:** The polar functional groups create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.
- **Van der Waals Forces:** The ethyl and methyl groups, though small, contribute to nonpolar character and can engage in weaker van der Waals interactions with nonpolar solvents.

The interplay of these forces dictates the extent to which **ethyl 3-(methylamino)-3-oxopropanoate** will dissolve in a given organic solvent. A solvent that can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute will likely be a good solvent.

Caption: Factors influencing the solubility of **ethyl 3-(methylamino)-3-oxopropanoate**.

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is sparse in the literature, qualitative solubility information has been reported by various chemical suppliers. It is important to note that these descriptions can sometimes be inconsistent. The following table summarizes the available information and provides a predicted solubility based on the molecule's physicochemical properties.

Solvent Class	Solvent	Reported Solubility	Predicted Solubility Rationale
Protic Solvents	Methanol	Very small amount	Moderate to High: The ability of methanol to act as both a hydrogen bond donor and acceptor should facilitate the dissolution of the solute. The reported low solubility may be context-dependent or an outlier.
Ethanol	Not specified	Moderate: Similar to methanol, ethanol can engage in hydrogen bonding, though its larger alkyl chain may slightly reduce its solvating power for this solute compared to methanol.	
Dipolar Aprotic Solvents	Dimethyl Sulfoxide (DMSO)	Small amount	High: DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar molecules like ethyl 3-(methylamino)-3-oxopropanoate.
Acetone	Not specified	Moderate to High: Acetone's polarity and ability to act as a hydrogen bond	

		acceptor suggest it should be a reasonably good solvent.	
Chlorinated Solvents	Chloroform	Small amount	Moderate: Chloroform can act as a weak hydrogen bond donor to the carbonyl oxygens of the solute, and its polarity is sufficient to dissolve moderately polar compounds.
Dichloromethane	Not specified	Moderate: Similar to chloroform, dichloromethane should be a reasonably effective solvent due to its polarity.	
Ester Solvents	Ethyl Acetate	Not specified	Moderate: Ethyl acetate can act as a hydrogen bond acceptor and has a moderate polarity, suggesting it would be a suitable solvent.
Aromatic Hydrocarbons	Toluene	Not specified	Low to Moderate: Toluene is largely nonpolar, but its aromatic ring can be polarized, allowing for some interaction with the polar regions of the solute.

Aliphatic
Hydrocarbons

Hexane

Not specified

Low: As a nonpolar solvent, hexane is unlikely to effectively solvate the polar amide and ester groups of the solute.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of comprehensive quantitative data, an experimental approach is recommended for obtaining precise solubility values in solvents of interest. The following protocol outlines a reliable method for determining the solubility of **ethyl 3-(methylamino)-3-oxopropanoate**.

Objective: To determine the saturation solubility of **ethyl 3-(methylamino)-3-oxopropanoate** in a selected organic solvent at a specific temperature.

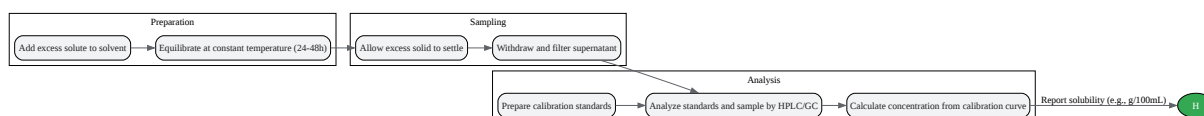
Materials:

- **Ethyl 3-(methylamino)-3-oxopropanoate** (of known purity)
- Selected organic solvent(s) (analytical grade)
- Vials with screw caps
- Temperature-controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **ethyl 3-(methylamino)-3-oxopropanoate** to a vial containing a known volume of the selected solvent. An excess is ensured when undissolved solid remains.
 - Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
- Sample Collection and Preparation:
 - After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
- Gravimetric Analysis (for a rough estimate) or Chromatographic Analysis (for high accuracy):
 - For Gravimetric Analysis:
 - Weigh the vial containing the filtered solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
 - Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
 - Calculate the solubility in g/100 mL or other desired units.

- For Chromatographic Analysis (Recommended):
 - Prepare a series of standard solutions of **ethyl 3-(methylamino)-3-oxopropanoate** of known concentrations in the same solvent.
 - Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
 - Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.
 - Calculate the original concentration of the saturated solution, accounting for the dilution factor.
- Data Reporting:
 - Report the solubility as a mean and standard deviation of at least three independent measurements.
 - Specify the temperature at which the solubility was determined.



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Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Recommendations

The solubility of **ethyl 3-(methlamino)-3-oxopropanoate** is a complex function of its molecular structure and the properties of the solvent. Based on its physicochemical profile, it is predicted to have good solubility in polar aprotic and protic solvents, moderate solubility in less polar solvents like chlorinated hydrocarbons and esters, and poor solubility in nonpolar aliphatic and aromatic hydrocarbons.

For critical applications in research and development, it is strongly recommended that the solubility be determined experimentally in the specific solvent systems of interest using a robust and validated method, such as the chromatographic protocol detailed in this guide. This will provide the accurate and reliable data necessary for informed decision-making in process development, formulation, and purification.

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